
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One foundational aspect of the research involves the synthesis and structural characterization of related compounds. Studies have demonstrated the synthesis of various pyrazole derivatives, highlighting methodologies like microwave-assisted synthesis and the characterization of their crystal structures. These studies often involve analyzing the compounds' crystal packing, bond angles, and lengths through X-ray crystallography and spectroscopic methods (Jinhui Zhou et al., 2017)[https://consensus.app/papers/synthesis-crystal-structure-study-ethyl-zhou/aa72609a6f915e6f848d05b1e9dda24c/?utm_source=chatgpt].
Antioxidant, Antitumor, and Antimicrobial Activities
Research has also been focused on evaluating the biological activities of pyrazole derivatives. For instance, compounds synthesized through reactions involving active methylene reagents have been tested for antioxidant activity using assays like the DPPH test. Furthermore, their antitumor activity against liver and breast cell lines has been assessed, alongside their antibacterial and antifungal properties, revealing significant potential in medical applications (M. El‐Borai et al., 2013)[https://consensus.app/papers/microwaveassisted-synthesis-pyrazolopyridines-el‐borai/0828676d171454aca34f5fbda2c96534/?utm_source=chatgpt].
Catalytic Applications
Additionally, there's interest in the catalytic capabilities of pyrazole-based compounds. Studies have synthesized novel pyrazole derivatives and explored their use in oligomerization reactions, demonstrating the role of solvent and co-catalyst in product distribution. This research shows promise for industrial applications, particularly in polymer synthesis (George S. Nyamato et al., 2014)[https://consensus.app/papers/pyrazolylmethylpyridine-metal-complexes-catalysts-nyamato/48c013ba1888575f9e453f6ec4a10fc5/?utm_source=chatgpt].
Molecular Interactions and Tautomerism
Investigations into the molecular interactions and tautomerism of pyrazole derivatives have provided insights into their chemical behavior. For example, studies on NH-pyrazoles derived from curcuminoid structures have examined their tautomerism both in solution and solid states, contributing to our understanding of their chemical stability and potential applications in designing responsive materials (P. Cornago et al., 2009)[https://consensus.app/papers/tautomerism-curcuminoid-nhpyrazoles-cornago/05599c6543805dceb8285d8b87d04f8f/?utm_source=chatgpt].
Propiedades
IUPAC Name |
(2E)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-4-19-12(3)16(11(2)18-19)10-14-9-13-7-5-6-8-15(13)17(14)20/h5-8,10H,4,9H2,1-3H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNOOHCNGOZGEP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/2\CC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

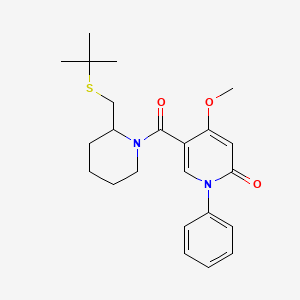
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
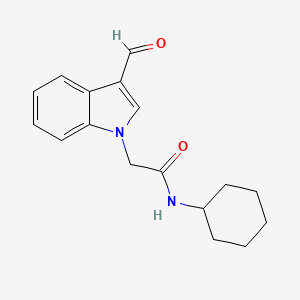
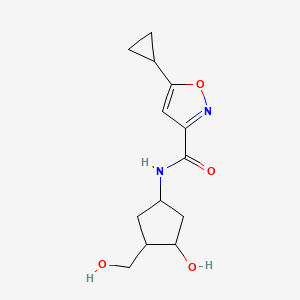
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
![N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2573830.png)
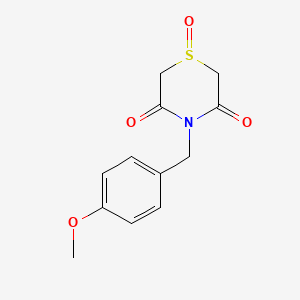
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)

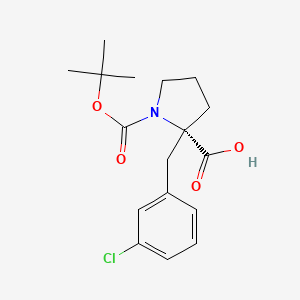
![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)
